硝酸钕六水合物

描述

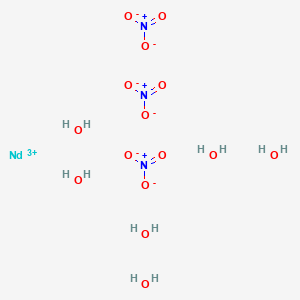

Neodymium nitrate hexahydrate is a chemical compound that is part of the lanthanide series and is commonly used in various chemical reactions and syntheses. It is known for its complexation with various ligands and its ability to form extended networks with other elements and molecules.

Synthesis Analysis

The synthesis of neodymium nitrate hexahydrate involves the reaction of elemental neodymium with nitric acid, producing hydrated neodymium nitrate . This compound can be transformed into anhydrous forms and further reacted with various reagents to create organometallic nitrate complexes . For instance, heating Nd(NO3)3·6H2O in tetrahydrofuran and then drying under vacuum can yield anhydrous ether solvates of neodymium nitrate, which can further react to form extended organoneodymium nitrate networks .

Molecular Structure Analysis

The molecular structure of neodymium nitrate hexahydrate and its complexes has been extensively studied using X-ray diffraction techniques. Neodymium is often found in a decacoordinated environment, surrounded by oxygen atoms from water molecules, nitrate ions, or other ligands . For example, in the complex with tetraethylene glycol, neodymium is decacoordinated with a pentadentate ligand forming a ring-like structure, and two bidentate nitrates coordinate to the neodymium atom .

Chemical Reactions Analysis

Neodymium nitrate hexahydrate participates in various chemical reactions, including complexation with nitrate at different temperatures , formation of complexes with coumarin derivatives , and reactions with citramalic acid to form three-dimensional frameworks . The complexation behavior is influenced by temperature, as seen in the study where the stability of the NdNO3(2+) complex increases slightly with temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of neodymium nitrate hexahydrate are characterized by its melting behavior, thermal decomposition, and the formation of complexes with specific ligands. It melts in its water of crystallization at 328 K and undergoes a gradual thermal decomposition process, eventually forming neodymium oxide . The compound's complexation with ligands such as acenocoumarol has been studied, revealing the formation of multiple complexes with varying stability constants . Additionally, the extraction of neodymium(III) from acidic aqueous nitrate solutions using organic solvents like di(2-ethyl-hexyl)phosphoric acid in hexane has been investigated, suggesting the formation of specific complexes in the organic phase .

科学研究应用

固体氧化物燃料电池的制造

硝酸钕六水合物用于制造钙钛矿型固体氧化物燃料电池 . 这些燃料电池是一种能量转换装置,通过一系列氧化还原反应将燃料中的化学能直接转换为电能。

掺杂五氧化二钒纳米结构的合成

该化合物用于合成 Nd 3+ 掺杂五氧化二钒纳米结构 . 这些纳米结构在超级电容器中具有潜在的应用,超级电容器是一种能量存储装置,其功率密度高于电池,对能量存储应用至关重要。

Friedlander 合成的催化剂

硝酸钕六水合物充当表面修饰的喹诺酮类化合物 Friedlander 合成的催化剂 . 喹诺酮类是一种合成的抗菌剂,具有广谱抗菌活性,在药物化学中被使用。

核磁共振造影剂的制备

镧系硝酸盐水合物,包括硝酸钕,用作制备核磁共振造影剂的金属载体 . 它们通过其固有的改变弛豫效率的能力提供了独特的机会,具体取决于特定的生物标志物或其生物环境的参数。

抗菌和抗氧化活性

最近的结果表明,镧系硝酸盐水合物,包括硝酸钕,显示出相当大的抗菌和抗氧化活性 . 这使得它们在开发新的药物治疗方法中可能有用。

激光和玻璃着色

硝酸钕六水合物在激光和玻璃着色中具有主要应用 . 掺钕玻璃用于超强和高能激光器,这些激光器在医学、国防和科学研究等领域都有应用。

电介质

该化合物也用于电介质 . 电介质是可以通过外加电场极化的绝缘材料,它们被广泛应用于从电容器到电缆绝缘体等各种应用中。

热分解研究

硝酸钕六水合物的热行为一直是近期研究的主题 . 了解该化合物的热分解可以为其稳定性和在各种应用中的潜在用途提供宝贵的见解。

作用机制

安全和危害

Neodymium nitrate hexahydrate may intensify fire as it is an oxidizer. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

Neodymium nitrate hexahydrate finds use in the fabrication of perovskite-based solid oxide fuel cells, synthesis of Nd3+ doped vanadium pentoxide (V2O5) nanostructure for potential usage in supercapacitors, and as a catalyst for Friedlander synthesis of surface modified quinolones for application in medicinal chemistry .

属性

IUPAC Name |

neodymium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.6H2O/c3*2-1(3)4;;;;;;;/h;;;;6*1H2/q3*-1;+3;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVDTKCSDUNYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3NdO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167777 | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink solid; [Hawley] Violet odorless crystalline solid; [MSDSonline] | |

| Record name | Neodymium nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

16454-60-7 | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016454607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)

![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)

![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)

![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)